molecular formula C8H12O2 B12546087 3-Ethenyloxepan-2-one CAS No. 144162-04-9

3-Ethenyloxepan-2-one

Cat. No.: B12546087
CAS No.: 144162-04-9
M. Wt: 140.18 g/mol
InChI Key: KSLINXQJWRKPET-UHFFFAOYSA-N
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Description

3-Ethenyloxepan-2-one is a chemical compound with the molecular formula C8H12O2 It is a seven-membered lactone with an ethenyl group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethenyloxepan-2-one can be synthesized through several methods. One common approach involves the Bayer-Villiger oxidation of cyclic ketones using peracids such as performic acid or meta-chloroperbenzoic acid. The reaction typically occurs in a solvent like methylene chloride at low temperatures (around -70°C) to yield the desired lactone .

Industrial Production Methods

Industrial production of this compound may involve similar oxidation processes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethenyloxepan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the lactone to diols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Peracids like performic acid or meta-chloroperbenzoic acid.

    Reduction: Diisobutylaluminium hydride (DIBAL-H) in methylene chloride at low temperatures.

    Substitution: Nucleophiles such as alcohols or amines under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Diols.

    Substitution: Various substituted lactones or open-chain derivatives.

Scientific Research Applications

3-Ethenyloxepan-2-one has several applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form biodegradable polymers.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Ethenyloxepan-2-one depends on its application. In polymerization reactions, the compound undergoes ring-opening polymerization to form long-chain polymers. The presence of the ethenyl group can influence the reactivity and properties of the resulting polymer. In biological systems, the compound’s effects would depend on its interaction with specific molecular targets and pathways, which are subjects of ongoing research.

Comparison with Similar Compounds

3-Ethenyloxepan-2-one can be compared with other lactones such as:

    ε-Caprolactone: A six-membered lactone used in the production of polycaprolactone, a biodegradable polymer.

    γ-Butyrolactone: A five-membered lactone with applications in the synthesis of pharmaceuticals and as a solvent.

    δ-Valerolactone: A six-membered lactone used in the production of polyesters.

The uniqueness of this compound lies in its seven-membered ring structure and the presence of the ethenyl group, which can impart distinct properties to its derivatives and polymers.

Properties

CAS No.

144162-04-9

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

3-ethenyloxepan-2-one

InChI

InChI=1S/C8H12O2/c1-2-7-5-3-4-6-10-8(7)9/h2,7H,1,3-6H2

InChI Key

KSLINXQJWRKPET-UHFFFAOYSA-N

Canonical SMILES

C=CC1CCCCOC1=O

Origin of Product

United States

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